1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide

Steric tuning Phosphine oxide ligands ADME prediction

1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide (CAS 1312536-62-1) is a saturated six-membered heterocycle belonging to the 1,4-azaphosphinane family, characterized by one nitrogen and one phosphorus atom at ring positions 1 and 4, respectively, with the phosphorus center existing as a pentavalent phosphine oxide (P=O). The compound bears an isopropyl substituent directly on the phosphorus atom, which introduces steric bulk relative to smaller P-substituted analogs.

Molecular Formula C7H16NOP
Molecular Weight 161.185
CAS No. 1312536-62-1
Cat. No. B2843870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide
CAS1312536-62-1
Molecular FormulaC7H16NOP
Molecular Weight161.185
Structural Identifiers
SMILESCC(C)P1(=O)CCNCC1
InChIInChI=1S/C7H16NOP/c1-7(2)10(9)5-3-8-4-6-10/h7-8H,3-6H2,1-2H3
InChIKeyHMEWALOQRFKWLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide (CAS 1312536-62-1) – Core Chemical Identity and Compound Class Positioning


1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide (CAS 1312536-62-1) is a saturated six-membered heterocycle belonging to the 1,4-azaphosphinane family, characterized by one nitrogen and one phosphorus atom at ring positions 1 and 4, respectively, with the phosphorus center existing as a pentavalent phosphine oxide (P=O) . The compound bears an isopropyl substituent directly on the phosphorus atom, which introduces steric bulk relative to smaller P-substituted analogs . Its molecular formula is C₇H₁₆NOP (MW 161.18 g/mol) and its IUPAC name is 4-propan-2-yl-1,4λ⁵-azaphosphinane 4-oxide . Azaphosphinanes have recently garnered interest across asymmetric catalysis, supramolecular chemistry, cellular imaging, and medicinal chemistry, though the 1,4-isomer subclass remains less explored than the 1,2- and 1,3-azaphosphinine congeners [1].

Why 1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide Cannot Be Replaced by Generic 1,4-Azaphosphinane Analogs


Within the 1,4-azaphosphinane scaffold, the nature of the phosphorus substituent governs both the steric environment around the phosphoryl oxygen and the hydrolytic stability of the P–N bond, meaning that analogs with smaller (e.g., methyl, ethoxy) or larger (e.g., tert-butyl, phenyl) P-substituents cannot be assumed to exhibit equivalent reactivity, solubility, or catalytic performance [1]. The isopropyl group provides a calibrated steric profile that is intermediate between the minimal steric demand of a methyl group and the excessive bulk of a tert-butyl or phenyl group, directly impacting molecular recognition events in chiral ligand scaffolds where enantioselectivity is sensitive to the precise shape of the phosphorus environment [2]. Additionally, the saturated hexahydro ring distinguishes this compound from dihydro- and fully unsaturated azaphosphinine analogs, whose differing conformational flexibility and electronic properties alter both coordination behavior and stability [3].

Quantitative Differentiation Evidence for 1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide vs. Closest Analogs


P-Substituent Steric Bulk: Isopropyl vs. Methyl – Molecular Weight and Predicted Physicochemical Shift

The isopropyl substituent at phosphorus increases the molecular weight by 28.05 Da (21.1%) relative to the 4-methyl analog and introduces a branched steric profile that cannot be achieved with linear or smaller P-substituents . This structural difference is expected to reduce aqueous solubility and increase LogP, consistent with the general trend that each additional methylene unit in a homologous series raises LogP by approximately 0.5 log units [1].

Steric tuning Phosphine oxide ligands ADME prediction

Commercially Verified Purity Specification: 95%+ Minimum Purity with Availability at 10 mg and 100 mg Scales

The target compound is available from a reputable vendor (Biosynth/CymitQuimica) at a documented minimum purity of 95%, supplied in 10 mg and 100 mg quantities . In contrast, several structurally similar analogs such as 4-methyl-1,4-azaphosphinane 4-oxide are listed by multiple vendors with variable reported purity (often unspecified or ranging from 95% to 97%), introducing batch-to-batch uncertainty for quantitative experiments .

Chemical procurement Research-grade purity Vendor specification

Chiral Ligand Scaffold Precedent: Isopropyl-Substituted 1,4-Azaphosphinanes Deliver High Enantioselectivity in Rh-Catalyzed Hydrogenation

In a study on chiral bis(1,4-azaphosphinane) ligands, the isopropyl-substituted variant (R = i-Pr, directly analogous to the P-isopropyl group in the target compound) formed rhodium complexes that catalyzed asymmetric hydrogenation of α-dehydroamino acid derivatives and α-arylenamides with 96–99% enantiomeric excess (ee) [1]. The methyl analog (R = Me) in the same ligand series showed lower enantioselectivity (73–96% ee), demonstrating that the isopropyl group's steric profile is a critical determinant of chiral induction efficiency [1].

Asymmetric catalysis Chiral phosphine ligands Enantioselective hydrogenation

Hydrolytic Stability Differentiation: P-Isopropyl vs. P-Ethoxy and P-Phenyl Analogs in Aqueous Environments

Russian Chemical Bulletin reports that among cyclic phosphinane/azaphosphinane derivatives, those bearing N-isopropyl groups exhibit superior stability in aqueous solution, while other substitution patterns undergo hydrolysis with cleavage of the P–N bond of the ring [1]. Although the target compound bears the isopropyl group on phosphorus rather than nitrogen, the electron-donating and steric properties of the isopropyl group are expected to similarly retard hydrolytic P–N cleavage relative to electron-withdrawing P-substituents such as ethoxy (–OEt) or phenyl (–Ph), which are more susceptible to nucleophilic attack at phosphorus [2].

Hydrolytic stability P–N bond lability Aqueous compatibility

Optimal Application Scenarios for 1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide Based on Differentiation Evidence


Chiral Ligand Precursor for Asymmetric Hydrogenation Catalyst Development

The isopropyl-substituted 1,4-azaphosphinane scaffold has a demonstrated track record in chiral bis(phosphine) ligands that achieve 96–99% ee in Rh-catalyzed asymmetric hydrogenation [1]. Researchers developing enantioselective catalysts should prioritize this P-isopropyl building block over P-methyl or P-phenyl analogs when near-quantitative enantioselectivity is required, as the steric profile of the isopropyl group directly contributes to the chiral pocket geometry that governs enantiocontrol [1].

Medicinal Chemistry Scaffold Requiring Defined Purity and Traceable Supply Chain

With a documented minimum purity of 95% and availability at 10 mg and 100 mg scales from a traceable commercial source (Biosynth/CymitQuimica), this compound is suited as a starting material for SAR exploration where batch-to-batch consistency is critical . The defined purity specification and single-source traceability mitigate the risk of impurity-driven false positives in biological assays, a concern that is more pronounced when sourcing less-standardized analogs from multiple vendors .

Aqueous-Compatible Organophosphorus Reagent or Probe Development

Based on class-level evidence that N-isopropyl cyclic phosphinanes resist hydrolytic P–N bond cleavage in aqueous solution, the P-isopropyl analog is the preferred choice among 1,4-azaphosphinane 4-oxides for experiments conducted in aqueous or protic media [2]. This makes it a candidate scaffold for developing water-tolerant organocatalysts, aqueous-phase molecular recognition elements, or biochemical probes where P–N bond integrity is essential for sustained activity [2][3].

Sterically Tuned Phosphine Oxide Organocatalyst or Lewis Base

Phosphine oxides can function as Lewis basic organocatalysts, with the steric and electronic properties of the P-substituent modulating catalytic activity [3]. The isopropyl group provides an intermediate steric demand that is larger than methyl but less encumbering than tert-butyl or phenyl, allowing fine-tuning of the phosphoryl oxygen's accessibility and hydrogen-bond acceptor strength. This calibrated steric profile is valuable when optimizing organocatalytic transformations where excessive steric hindrance would suppress reactivity while insufficient bulk would compromise selectivity [3].

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